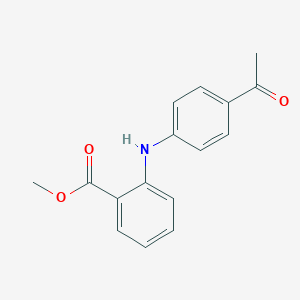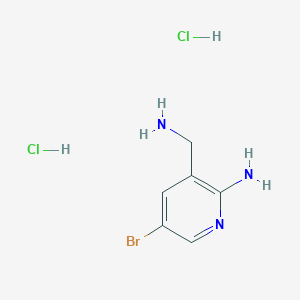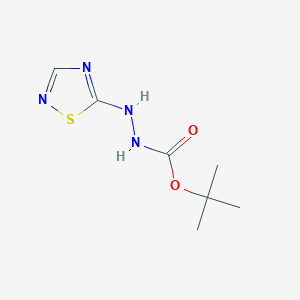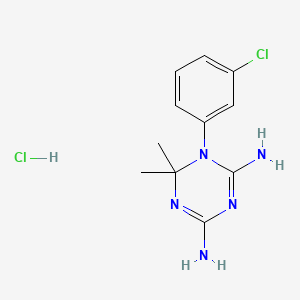
1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a chlorophenyl group and two amino groups. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloroaniline with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The resulting product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality and scalability.
化学反応の分析
Types of Reactions
1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amino groups can participate in redox reactions under appropriate conditions.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted triazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
科学的研究の応用
1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A compound with similar structural features but different biological activities.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another related compound with distinct chemical properties and applications.
Uniqueness
1-(3-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine stands out due to its unique triazine ring structure, which imparts specific chemical reactivity and biological activity
特性
CAS番号 |
1931-19-7 |
|---|---|
分子式 |
C11H15Cl2N5 |
分子量 |
288.17 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-4-7(12)6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H |
InChIキー |
XHCUHVHWTQIMSO-UHFFFAOYSA-N |
正規SMILES |
CC1(N=C(N=C(N1C2=CC(=CC=C2)Cl)N)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butylN-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate](/img/structure/B13500166.png)
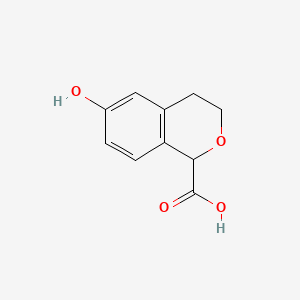

![Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13500185.png)
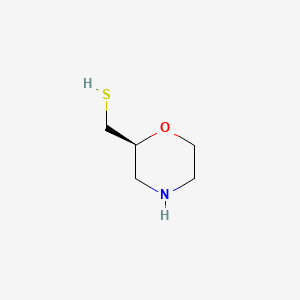

![2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13500203.png)
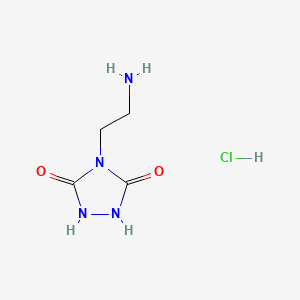

![{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol](/img/structure/B13500243.png)
